molecular formula C4H6N2O2 B555391 beta-Cyano-L-alanine CAS No. 6232-19-5

beta-Cyano-L-alanine

Cat. No.: B555391
CAS No.: 6232-19-5
M. Wt: 114,1 g/mole
InChI Key: BXRLWGXPSRYJDZ-VKHMYHEASA-N
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Description

Beta-Cyano-L-alanine: is an amino acid with the chemical formula NCCH₂CH(NH₂)CO₂H. It is a rare example of a nitrile-containing amino acid and exists as a white, water-soluble solid. This compound can be found naturally in the seeds of common vetch and is known for its role in cyanide metabolism in plants .

Mechanism of Action

Target of Action

Beta-Cyano-L-alanine, also known as L-Alanine, 3-cyano-, is a nitrile that is widely found in higher plants . It is enzymatically produced by cyanoalanine synthase from cyanide and cysteine as substrates . The primary target of this compound is cystathionine γ-lyase (CSE) , an enzyme that plays a crucial role in the transsulfuration pathway, which is essential for the biosynthesis of cysteine.

Mode of Action

This compound interacts with its target, CSE, by inhibiting its activity . This inhibition disrupts the normal functioning of the transsulfuration pathway, leading to changes in the metabolism of sulfur-containing amino acids.

Biochemical Pathways

The biochemical pathway affected by this compound is the transsulfuration pathway. This pathway is responsible for the conversion of homocysteine to cysteine. When this compound inhibits CSE, it disrupts this pathway, leading to an accumulation of homocysteine and a decrease in cysteine production . Additionally, this compound is converted to aspartic acid and asparagine enzymatically .

Pharmacokinetics

Given its water-soluble nature , it is likely to have good bioavailability

Result of Action

The inhibition of CSE by this compound leads to changes in the metabolism of sulfur-containing amino acids. This can have various molecular and cellular effects, depending on the specific biological context. For example, in the context of cyanide metabolism in plants, this compound plays a crucial role .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its production in plants is likely to be influenced by the presence of cyanide and cysteine, the substrates for the enzyme that produces this compound . Additionally, factors that affect the activity of CSE, such as the availability of its substrate homocysteine, can also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Cyano-L-alanine is synthesized through the action of cyanide on cysteine, catalyzed by the enzyme L-3-cyanoalanine synthase. The reaction can be represented as follows:

HSCH2CH(NH2)CO2H+HCNNCCH2CH(NH2)CO2H+H2SHSCH₂CH(NH₂)CO₂H + HCN → NCCH₂CH(NH₂)CO₂H + H₂S HSCH2​CH(NH2​)CO2​H+HCN→NCCH2​CH(NH2​)CO2​H+H2​S

This enzymatic reaction involves the conversion of cysteine and hydrogen cyanide into this compound and hydrogen sulfide .

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, where microorganisms such as Pseudomonas species are employed to produce the compound. The production process includes steps like ethanol fractionation, ammonium sulfate fractionation, column chromatography on DEAE-cellulose, and crystallization in the presence of ammonium sulfate .

Chemical Reactions Analysis

Types of Reactions: Beta-Cyano-L-alanine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form asparagine and aspartic acid.

    Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-Cyano-L-alanine has several scientific research applications, including:

Comparison with Similar Compounds

  • 3-Cyano-L-alanine
  • L-Cysteine
  • L-Serine

Comparison: Beta-Cyano-L-alanine is unique due to its nitrile group, which is not commonly found in other amino acids. This nitrile group allows it to participate in specific reactions, such as cyanide detoxification, which is not a characteristic of other similar compounds like L-cysteine and L-serine .

Properties

IUPAC Name

(2S)-2-amino-3-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRLWGXPSRYJDZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977873
Record name Cyanoalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-19-5
Record name β-Cyano-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-L-alanine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-3-cyanopropionic acid
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Record name 3-Cyano-L-alanine
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Record name L-3-Cyanoalanine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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